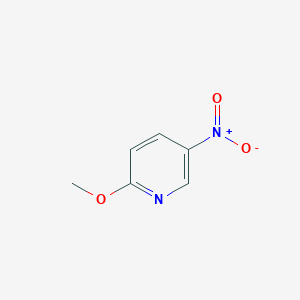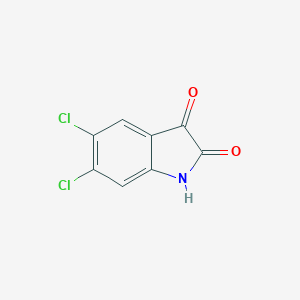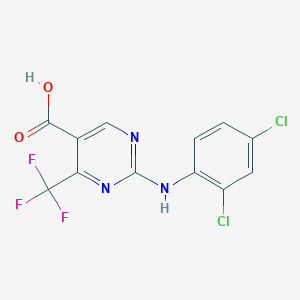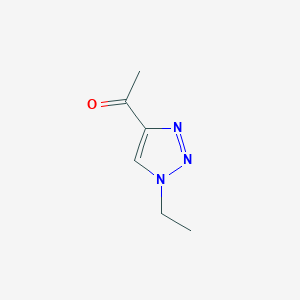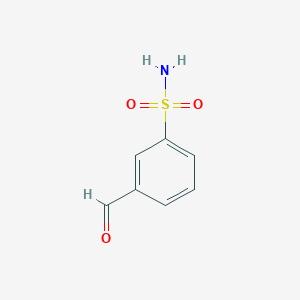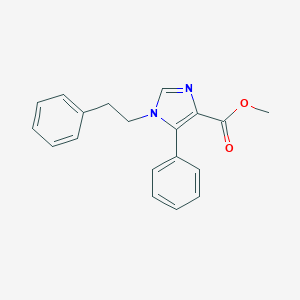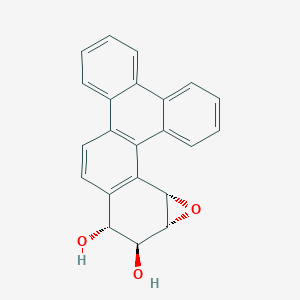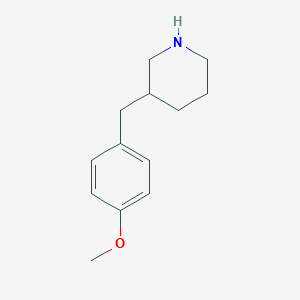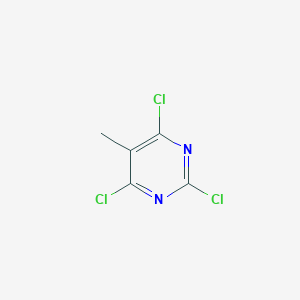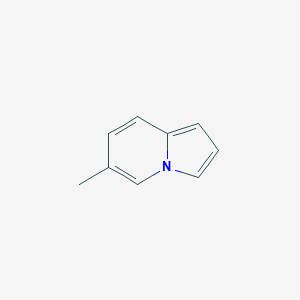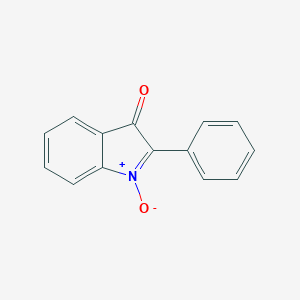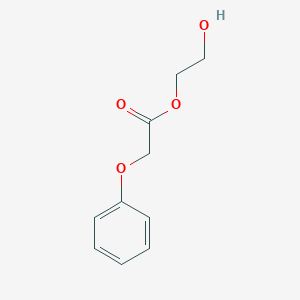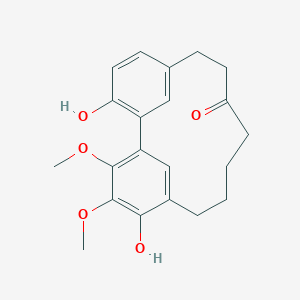![molecular formula C11H14N2O2 B154806 ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate CAS No. 137676-51-8](/img/structure/B154806.png)
ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mecanismo De Acción
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator and plays a key role in regulating various physiological and pathological processes. By blocking the adenosine A1 receptor, ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can modulate the activity of various neurotransmitters and signaling pathways, leading to a wide range of physiological and pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various neurotransmitters, including dopamine, acetylcholine, and glutamate, and can affect the release of various hormones, including cortisol and insulin. It can also affect the activity of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. In addition, it can modulate the activity of various ion channels, including the L-type calcium channel and the inward rectifier potassium channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for precise modulation of adenosine signaling. It is also relatively stable and easy to handle, which makes it suitable for use in various experimental systems. However, ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate also has some limitations. It has poor solubility in water, which can limit its use in certain experimental systems. It can also have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate. One direction is to study its effects on various physiological and pathological processes in vivo, using animal models of disease. Another direction is to develop more selective and potent antagonists of the adenosine A1 receptor, which could have therapeutic potential for various diseases. Finally, it would be interesting to study the effects of ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate on other adenosine receptors, such as the A2A receptor, which could provide new insights into the role of adenosine signaling in various physiological and pathological processes.
Métodos De Síntesis
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can be synthesized by the reaction of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate with 3-amino-5-bromocyclopenta[c]pyridine-6-carboxylic acid ethyl ester in the presence of a base and a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction and a cyclization reaction to form the desired product.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of Parkinson's disease, ischemic stroke, and cardiac arrhythmias. It has also been used to study the effects of adenosine on sleep, memory, and learning.
Propiedades
Número CAS |
137676-51-8 |
|---|---|
Nombre del producto |
ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-8-5-3-4-7(8)6-13-10(9)12/h6H,2-5H2,1H3,(H2,12,13) |
Clave InChI |
HRVQVXCPHVRJIK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CCCC2=CN=C1N |
SMILES canónico |
CCOC(=O)C1=C2CCCC2=CN=C1N |
Sinónimos |
5H-Cyclopenta[c]pyridine-4-carboxylicacid,3-amino-6,7-dihydro-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



